![molecular formula C18H19N3O2S B2687924 N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-20-8](/img/structure/B2687924.png)
N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidine is a vital heterocyclic moiety that is part of living organisms and plays a crucial role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle . Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Scientific Research Applications
Chemical Synthesis and Derivatives
N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives are primarily involved in chemical synthesis research. Studies have demonstrated various methods of synthesizing thiazolo[3,2-a]pyrimidine derivatives, focusing on their formation, structure, and properties. For example, research by Fadda et al. (2013) explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives using key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Fadda et al., 2013).
Pharmacological Potential
Various pharmacological properties of thiazolo[3,2-a]pyrimidine derivatives have been investigated, such as anti-inflammatory and anticancer activities. Studies by Tozkoparan et al. (1999) and Alam et al. (2010) reveal moderate anti-inflammatory activity in some thiazolo[3,2-a]pyrimidine derivatives (Tozkoparan et al., 1999); (Alam et al., 2010). Furthermore, Verma et al. (2022) examined the antimicrobial and anticancer activity of pyrimidine-thiazolidinone derivatives, highlighting their potential in medicinal chemistry (Verma et al., 2022).
Biological Properties
The biological properties of thiazolo[3,2-a]pyrimidine derivatives are also a significant area of research. For instance, Moradivalikboni et al. (2014) discussed the preparation of these compounds for use in allergy medication and anti-microbial studies, emphasizing their diverse medicinal applications (Moradivalikboni et al., 2014).
Future Directions
The future directions in the research of pyrimidine derivatives involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This includes the design and synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(4-butylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-5-13-6-8-14(9-7-13)20-16(22)15-10-19-18-21(17(15)23)11-12(2)24-18/h6-11H,3-5H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCIRKDQZXTMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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